molecular formula C11H15N3O B8792531 N-4-piperidinyl-3-Pyridinecarboxamide

N-4-piperidinyl-3-Pyridinecarboxamide

Cat. No. B8792531
M. Wt: 205.26 g/mol
InChI Key: BSGCAADUBFYIEL-UHFFFAOYSA-N
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Patent
US05574044

Procedure details

A mixture of 1.2 g of the ethylene ketal of 4-(3-pyridinecarbonylamino)-1-piperidinecarboxylate and 20 mL of 6N HCl was heated under reflux for 6 h. The mixture was cooled, extracted with 20 mL of dichloromethane, then basified with 6N NaOH and extracted with 3×50 mL of chloroform. The combined chloroform extracts were dried over MgSO4 and concentrated under reduced pressure. Drying under vacuum gave 0.6 g of 4-(3-pyridinecarbonylamino)piperidine as an oil: 1H NMR (400 MHz, CDCl3) 8.96 (d, J=2 Hz, 1H), 8.72 (m, 1H), 8.10 (m, 1H), 7.40 (m, 2H).
[Compound]
Name
ethylene ketal
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
4-(3-pyridinecarbonylamino)-1-piperidinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]([NH:9][CH:10]2[CH2:15][CH2:14][N:13](C([O-])=O)[CH2:12][CH2:11]2)=[O:8])[CH:2]=1>Cl>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]([NH:9][CH:10]2[CH2:11][CH2:12][NH:13][CH2:14][CH2:15]2)=[O:8])[CH:2]=1

Inputs

Step One
Name
ethylene ketal
Quantity
1.2 g
Type
reactant
Smiles
Name
4-(3-pyridinecarbonylamino)-1-piperidinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)C(=O)NC1CCN(CC1)C(=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with 20 mL of dichloromethane
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×50 mL of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined chloroform extracts were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Drying under vacuum

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C(=O)NC1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.